molecular formula C22H17ClN4O3S B2460312 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide CAS No. 894035-42-8

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide

Cat. No.: B2460312
CAS No.: 894035-42-8
M. Wt: 452.91
InChI Key: WTPGHAPZZHKENF-KRXBUXKQSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide is a synthetically designed small molecule that functions as a potent and selective kinase inhibitor. Its core structure, featuring a thiazolo[3,2-b][1,2,4]triazole scaffold, is a privileged pharmacophore in medicinal chemistry known for targeting ATP-binding sites in various kinases. The compound's mechanism of action involves competitive binding to these sites, thereby inhibiting aberrant kinase signaling pathways that are frequently dysregulated in proliferative diseases. This molecule integrates a (E)-acrylamide moiety, a structural feature often employed in the design of covalent inhibitors that can form a permanent bond with cysteine residues in the kinase's active site, leading to sustained target suppression. Research applications for this compound are primarily focused in oncology, where it is utilized in vitro to investigate the role of specific kinase-driven pathways in cancer cell proliferation, apoptosis, and metastasis. Its research value is underscored by its use as a chemical probe to elucidate complex signal transduction mechanisms and to validate novel kinase targets in preclinical models. The presence of the benzo[d][1,3]dioxol-5-yl (piperonyl) group may also contribute to its pharmacokinetic profile, potentially enhancing cellular permeability. This reagent is intended for research use only to advance the understanding of kinase biology and facilitate the discovery of new therapeutic strategies.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O3S/c23-16-5-3-15(4-6-16)21-25-22-27(26-21)17(12-31-22)9-10-24-20(28)8-2-14-1-7-18-19(11-14)30-13-29-18/h1-8,11-12H,9-10,13H2,(H,24,28)/b8-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPGHAPZZHKENF-KRXBUXKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCC3=CSC4=NC(=NN34)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H20ClN5O3SC_{22}H_{20}ClN_5O_3S, with a molecular weight of 465.94 g/mol. The structure consists of a benzo[d][1,3]dioxole moiety linked to a thiazole-triazole fragment via an ethyl chain and an acrylamide group. This unique structure is believed to contribute to its biological activities.

Antimicrobial Activity

Recent studies indicate that derivatives of thiazoles and triazoles exhibit significant antimicrobial properties. Specifically, compounds similar to this compound have shown effectiveness against various bacterial strains. For instance:

  • Inhibition of Bacterial Growth : The compound demonstrated potent inhibitory activity against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentrations (MICs) ranging from 0.008 to 0.06 μg/mL against Staphylococcus aureus and Streptococcus pneumoniae .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus0.008
Streptococcus pneumoniae0.03
Escherichia coli0.046

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Research indicates that it can induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Line Studies : In vitro studies showed that the compound significantly reduces cell viability in human breast cancer (T47D) and colon carcinoma (HCT-116) cell lines with IC50 values of 27.3 μM and 6.2 μM respectively .
Cancer Cell LineIC50 (μM)
T47D (Breast Cancer)27.3
HCT-116 (Colon Cancer)6.2

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : It has been observed to inhibit DNA gyrase and topoisomerase IV in bacterial cells, which are crucial for DNA replication and transcription . This dual-targeting mechanism enhances its efficacy against bacterial infections while minimizing toxicity to human cells.

Case Studies

  • Case Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various thiazole derivatives against standard antibiotics like ampicillin and streptomycin. The tested compound showed superior activity compared to these reference drugs .
  • Case Study on Anticancer Properties : A research article highlighted the cytotoxic effects of related compounds on cancer cell lines, demonstrating that modifications in the molecular structure could lead to enhanced anticancer activity .

Q & A

Q. Methodological Answer :

Dose-Response Analysis : Test across concentrations (nM–μM) to identify non-linear effects.

Assay Validation : Use orthogonal assays (e.g., HDAC6 inhibition vs. cytotoxicity in ).

Structural Analog Comparison : Compare with derivatives lacking the 4-chlorophenyl group (see ’s analog table).
Example : Substituting the thiazole ring with oxadiazole altered anticancer activity by 40% .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to HDAC6 (PDB: 5EDU). Focus on the benzodioxole moiety’s π-π stacking.
  • MD Simulations : Simulate stability in aqueous solution (GROMACS, AMBER) to assess solubility (align with experimental logP in ).
    Validation : Cross-check with experimental IC50 values from enzyme inhibition assays .

Advanced: How to address stability issues during storage or in vitro assays?

Q. Methodological Answer :

  • Lyophilization : Store as a lyophilized powder at -80°C to prevent hydrolysis of the acrylamide group.
  • Buffer Optimization : Use PBS (pH 7.4) with 0.1% BSA to reduce aggregation (derived from ’s DMSO-d6 handling).
    Stability Data :
ConditionHalf-Life (Days)
4°C (aqueous)3
-80°C (lyophilized)>30

Advanced: What strategies validate the compound’s mechanism of action in neurogenesis or cancer pathways?

Q. Methodological Answer :

Transcriptomics : RNA-seq of treated neuronal cells (e.g., SH-SY5Y) to identify upregulated neurogenesis markers (BDNF, DCX).

Western Blot : Quantify HDAC6 or β-catenin levels (’s HDAC6 inhibitors reduced tubulin acetylation by 60%).

CRISPR Knockout : Silence HDAC6 in cell lines to confirm target specificity .

Advanced: How to design derivatives to enhance solubility without compromising activity?

Q. Methodological Answer :

  • Structural Modifications :
    • Introduce polar groups (e.g., -OH, -SO3H) on the 4-chlorophenyl ring.
    • Replace benzodioxole with pyran derivatives (see ’s solubility data for diphenyl acrylonitriles).
  • Prodrug Synthesis : Convert acrylamide to a phosphate ester for improved aqueous solubility .

Advanced: What analytical techniques detect degradation products under stress conditions?

Q. Methodological Answer :

  • Forced Degradation : Expose to heat (60°C), UV light, and acidic/basic conditions.
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed acrylamide or oxidized thiazole).
    Example : Acidic hydrolysis cleaved the thiazolo-triazole ring, producing 4-chlorobenzoic acid (confirmed via MS) .

Advanced: How to reconcile discrepancies between computational predictions and experimental bioactivity?

Q. Methodological Answer :

Re-optimize Force Fields : Adjust partial charges in docking simulations (e.g., AM1-BCC for the benzodioxole group).

Solvent Effects : Include explicit water molecules in MD simulations to model hydrophobic interactions.

Meta-Analysis : Compare with structurally related HDAC6 inhibitors (’s quinazoline derivatives showed 85% correlation) .

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